Golgicide A-2

Description

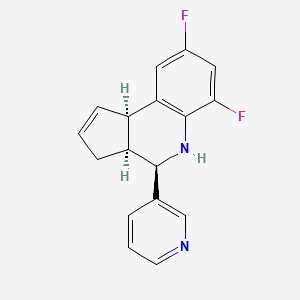

Structure

3D Structure

Properties

Molecular Formula |

C17H14F2N2 |

|---|---|

Molecular Weight |

284.30 g/mol |

IUPAC Name |

(3aS,4R,9bR)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |

InChI |

InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16+/m1/s1 |

InChI Key |

NJZHEQOUHLZCOX-WWGRRREGSA-N |

Isomeric SMILES |

C1C=C[C@@H]2[C@H]1[C@@H](NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |

Canonical SMILES |

C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

Golgicide A-2: A Specific Inhibitor of GBF1 for Research and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Golgicide A (GCA) is a potent, specific, and reversible small molecule inhibitor of the cis-Golgi ArfGEF (ADP-ribosylation factor guanine nucleotide exchange factor), GBF1 (Golgi-specific Brefeldin A resistance factor 1).[1][2][3] By targeting GBF1, Golgicide A provides a powerful tool to dissect the intricate processes of Golgi assembly, protein trafficking, and the replication of various pathogens that rely on host cell secretory pathways.[4][5] This technical guide provides a comprehensive overview of Golgicide A's mechanism of action, its quantitative effects on cellular processes, detailed experimental protocols for its use, and a visualization of the key signaling pathways it perturbs.

Introduction

The Golgi apparatus is a central hub for post-translational modification, sorting, and trafficking of proteins and lipids. Its dynamic nature and complex functions are tightly regulated by a host of proteins, among which the ADP-ribosylation factor 1 (Arf1) GTPase plays a critical role.[2][6] The activation of Arf1 is controlled by guanine nucleotide exchange factors (GEFs), with GBF1 being a key GEF localized to the cis-Golgi.[4][6] GBF1 catalyzes the exchange of GDP for GTP on Arf1, leading to its activation and the subsequent recruitment of the COPI (coat protein complex I) coatomer to Golgi membranes.[2][4][6] This process is fundamental for the formation of transport vesicles and the maintenance of Golgi structure and function.

Golgicide A has emerged as a highly selective inhibitor of GBF1, offering a more precise alternative to broader-acting compounds like Brefeldin A (BFA), which targets multiple ArfGEFs.[1][5] The specificity of GCA for GBF1 allows for the targeted investigation of GBF1-dependent pathways.[1]

Mechanism of Action

Golgicide A exerts its inhibitory effect by specifically targeting GBF1. This interaction prevents GBF1 from catalyzing the GDP-to-GTP exchange on Arf1.[1] The subsequent inactivation of Arf1 leads to a cascade of events, beginning with the failure to recruit COPI to the cis-Golgi membranes.[1][2] This disruption of COPI association results in the rapid disassembly of the Golgi apparatus and the trans-Golgi network (TGN).[1][2] Consequently, both anterograde and retrograde protein transport through the Golgi are arrested.[1][2]

Signaling Pathway of GBF1 Inhibition by Golgicide A

References

- 1. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.biologists.com [journals.biologists.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Rab1b-GBF1-ARF1 Secretory Pathway Axis Is Required for Birnavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Guanine Nucleotide Exchange Factor GBF1 Participates in Rotavirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Golgicide A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golgicide A (GCA) is a potent, specific, and reversible small-molecule inhibitor of Golgi-specific Brefeldin A resistance factor 1 (GBF1). GBF1 is a guanine nucleotide exchange factor (GEF) for ADP-ribosylation factor 1 (Arf1), a key regulator of vesicular transport and Golgi structure. By inhibiting GBF1, Golgicide A induces the rapid disassembly of the Golgi apparatus and blocks protein secretion, making it an invaluable tool for studying Golgi dynamics and a potential starting point for the development of therapeutics targeting these pathways. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of Golgicide A, including detailed experimental protocols and a summary of its known biological activities.

Introduction

The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids. The dynamic nature of the Golgi is tightly regulated by a family of small GTPases, the ADP-ribosylation factors (Arfs), and their activating guanine nucleotide exchange factors (GEFs). Among these, GBF1 plays a crucial role at the cis-Golgi, where it activates Arf1 to initiate the recruitment of the COPI coatomer complex, leading to the formation of transport vesicles.

The discovery of specific inhibitors of these processes is essential for dissecting their complex molecular mechanisms. Golgicide A was identified through a high-throughput screen for compounds that protect cells from the cytotoxic effects of Shiga toxin, which relies on retrograde transport through the Golgi to reach the endoplasmic reticulum. GCA was found to be a highly selective inhibitor of GBF1, distinguishing it from broader-acting compounds like Brefeldin A, which also inhibits other Arf-GEFs. This specificity makes Golgicide A a powerful research tool for elucidating the precise roles of GBF1 in cellular processes.

Discovery and Biological Activity

Golgicide A was discovered in a high-throughput screen for small molecules that could inhibit the cytotoxic effects of Shiga toxin on Vero cells.[1] The compound was found to protect these cells by blocking the retrograde transport of the toxin.[1] Subsequent studies revealed that Golgicide A's mechanism of action involves the specific and reversible inhibition of GBF1.[1]

Quantitative Biological Data

The biological activity of Golgicide A has been characterized in several assays, with key quantitative data summarized in the table below.

| Assay | Cell Line | Endpoint | IC50 / Effective Concentration | Reference |

| Shiga Toxin Cytotoxicity Inhibition | Vero | Inhibition of protein synthesis | 3.3 µM | [1] |

| Arf1 Activation Inhibition | - | Decrease in Arf1-GTP levels | 34% decrease at 10 µM | [2] |

| Golgi Disassembly | Various | Dispersal of Golgi markers | Complete dispersal at 10 µM | [2] |

| COPI Dissociation | Vero | Redistribution of COPI from Golgi | Evident within 5 minutes at 10 µM | [2] |

| Inhibition of Protein Secretion (tsVSVG-GFP) | Vero | Arrest at ER-Golgi intermediate compartment | Arrest observed at 10 µM | [2] |

| Inhibition of Coxsackievirus B3 Replication | - | Reduction in viral replication | Drastic reduction |

Synthesis of Golgicide A

Golgicide A, with the chemical name 6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, was initially identified from a commercial screening library. The original discovery paper by Sáenz et al. reports a resynthesis of the compound to confirm its structure and activity.[2] While a detailed, step-by-step synthetic protocol is not provided in the primary publication, it is described as being based on a published procedure.[2] The synthesis results in a 10:1 diastereomeric mixture, with the major, biologically active isomer being purified by recrystallization.[2]

Chemical Properties of Golgicide A:

| Property | Value |

| Molecular Formula | C₁₇H₁₄F₂N₂ |

| Molecular Weight | 284.3 g/mol |

| Appearance | Solid |

| Solubility | Soluble in DMSO (>13 mg/mL) |

| Storage | Store at -20°C for long-term stability |

Signaling Pathway and Mechanism of Action

Golgicide A exerts its effects by directly targeting GBF1, a key regulator of the early secretory pathway. The GBF1-Arf1-COPI signaling cascade is fundamental for maintaining Golgi structure and function.

Caption: GBF1-Arf1 signaling pathway and the inhibitory action of Golgicide A.

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of Golgicide A, based on the procedures described in the literature.

Synthesis of Golgicide A (Conceptual Workflow)

While the exact, step-by-step protocol for the synthesis of Golgicide A is not publicly detailed, a conceptual workflow can be inferred from its quinoline-based structure.

Caption: Conceptual workflow for the synthesis of Golgicide A.

Shiga Toxin Cytotoxicity Assay

This assay measures the ability of a compound to protect cells from the protein synthesis-inhibiting effects of Shiga toxin.

-

Cell Seeding: Seed Vero cells in a 96-well plate at a density that allows them to reach confluence on the day of the assay.

-

Compound Pre-treatment: Pre-incubate the confluent Vero cells with varying concentrations of Golgicide A (e.g., 0.1 to 50 µM) for 30 minutes at 37°C.

-

Toxin Challenge: Add Shiga toxin (1 ng/mL) to the wells containing the compound and cells.

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Protein Synthesis Measurement: Add a radioactive amino acid (e.g., [³H]-leucine) to the wells and incubate for an additional period to allow for incorporation into newly synthesized proteins.

-

Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of protein synthesis inhibition relative to untreated controls and determine the IC50 value.

Golgi Disassembly Assay (Immunofluorescence)

This assay visualizes the effect of Golgicide A on the morphology of the Golgi apparatus.

-

Cell Culture: Grow cells on glass coverslips to sub-confluency.

-

Compound Treatment: Treat the cells with Golgicide A (e.g., 10 µM) for a specified time (e.g., 5, 15, 30 minutes).

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against a Golgi marker protein (e.g., GM130 for cis-Golgi or Giantin for medial-Golgi) for 1 hour at room temperature.

-

Secondary Antibody Incubation: Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Mounting and Imaging: Mount the coverslips on microscope slides and visualize the Golgi morphology using a fluorescence microscope.

Arf1 Activation Assay (Pulldown)

This assay quantifies the levels of active, GTP-bound Arf1 in cells.

-

Cell Treatment: Treat cells with Golgicide A or a control vehicle.

-

Cell Lysis: Lyse the cells in a buffer containing a GST-fusion protein of the GGA3 GAT domain (which specifically binds Arf1-GTP).

-

Pulldown: Incubate the cell lysates with glutathione-sepharose beads to pull down the GST-GGA3-GAT/Arf1-GTP complexes.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins and analyze the amount of Arf1-GTP by Western blotting using an anti-Arf1 antibody.

-

Quantification: Quantify the band intensities to determine the relative levels of active Arf1.

Conclusion

Golgicide A has emerged as a critical tool for cell biologists studying the intricate processes of Golgi-mediated trafficking. Its high specificity for GBF1 allows for the precise dissection of this GEF's role in a manner that was not previously possible with less specific inhibitors. The detailed methodologies and data presented in this guide are intended to facilitate further research into the functions of GBF1 and the broader implications of Golgi dynamics in health and disease. While the complete de novo synthesis protocol remains to be fully elucidated in the public domain, the information provided herein offers a comprehensive foundation for the utilization of Golgicide A in a research setting and may serve as a basis for the development of future therapeutic agents targeting the secretory pathway.

References

Golgicide A-2: A Technical Guide to its Role in Blocking Protein Secretion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Golgicide A-2 (GCA) is a potent, highly specific, and reversible small-molecule inhibitor of Golgi-specific Brefeldin A-resistance guanine nucleotide exchange factor 1 (GBF1).[1][2] By targeting GBF1, GCA effectively blocks a critical step in the secretory pathway: the activation of ADP-ribosylation factor 1 (Arf1), a small GTPase that orchestrates the formation of COPI-coated vesicles.[3][4] This inhibition leads to a rapid and reversible disassembly of the Golgi apparatus and a halt in the secretion of soluble and membrane-bound proteins, which accumulate at the ER-Golgi intermediate compartment (ERGIC).[3][4][5] Its high specificity for GBF1 over other Arf-GEFs like BIG1 and BIG2 makes GCA an invaluable tool for dissecting the specific functions of the cis-Golgi in vesicle trafficking and for exploring therapeutic strategies targeting the secretory pathway.[6]

Introduction: The Central Role of the Golgi in Protein Secretion

The Golgi apparatus is the central sorting and processing hub of the secretory pathway in eukaryotic cells.[7][8] Proteins synthesized in the endoplasmic reticulum (ER) are transported to the Golgi for further modification, sorting, and packaging into vesicles for delivery to their final destinations. This intricate process is mediated by a class of small GTPases, particularly the ADP-ribosylation factor (Arf) proteins.[3]

The Arf1 GTPase, a key regulator of Golgi trafficking, cycles between an inactive, GDP-bound state and an active, GTP-bound state.[7][9] This activation is catalyzed by Guanine Nucleotide Exchange Factors (GEFs).[9][10] At the Golgi, Arf1 is activated by large, Brefeldin A (BFA)-sensitive GEFs, including GBF1, BIG1, and BIG2.[7][11] Once activated to its GTP-bound form, Arf1 anchors to the Golgi membrane and recruits effector proteins, most notably the COPI coatomer complex, to initiate the budding of transport vesicles.[12][13] GBF1 is the primary GEF responsible for activating Arf1 at the cis-Golgi, making it a critical initiator of COPI-dependent transport at the ER-Golgi interface.[11][13]

Mechanism of Action: this compound as a Specific GBF1 Inhibitor

This compound specifically targets and inhibits the function of GBF1.[1][3] The mechanism involves the stabilization of the GBF1-Arf1-GDP complex. GCA binds to an interfacial cleft formed between the catalytic Sec7 domain of GBF1 and the Arf1-GDP substrate.[3][10] This binding event prevents the conformational change in Arf1 that is necessary for the exchange of GDP for GTP.[10]

By locking Arf1 in its inactive, GDP-bound state, GCA prevents its association with the Golgi membrane.[7][10] The direct consequences are:

-

Failure to Recruit COPI: Without active Arf1-GTP, the heptameric COPI coat complex cannot be recruited from the cytosol to the Golgi membranes.[3][12]

-

Inhibition of Vesicle Formation: The absence of the COPI coat stalls the formation and budding of vesicles responsible for both anterograde (forward) and retrograde (backward) transport between the ER and Golgi.[3][11]

-

Disruption of Golgi Structure: The continuous requirement for GBF1 activity to maintain COPI dynamics means that its inhibition leads to a rapid dissociation of existing COPI coats, followed by the disassembly of the Golgi cisternae and the trans-Golgi Network (TGN).[3][4][11]

Effects on Protein Secretion and Golgi Integrity

The inhibition of GBF1 by GCA has profound and rapid effects on the secretory pathway.

-

Arrest of Anterograde Transport: Secretion of both soluble and membrane-anchored proteins is arrested.[3][4] Cargo accumulates in the ER-Golgi intermediate compartment (ERGIC), unable to proceed through the now-disassembled Golgi stack.[3][4]

-

Disassembly of the Golgi Apparatus: Treatment with GCA leads to the rapid dispersal of Golgi and TGN resident proteins.[3][5] Immunofluorescence studies show that cis-Golgi (e.g., GM130) and medial-Golgi (e.g., giantin) markers redistribute into punctate structures characteristic of ER exit sites.[14][15]

-

Impaired Retrograde Transport: The COPI pathway is essential for recycling proteins from the Golgi back to the ER. GCA treatment impairs this retrograde transport, as demonstrated by the inability of internalized Shiga toxin to reach the TGN from the endocytic compartment.[3]

Unlike the broader-spectrum inhibitor Brefeldin A, GCA does not induce the characteristic tubulation of the TGN, highlighting its greater specificity for the GBF1-dependent cis-Golgi pathways.[6][15]

Quantitative Data

The potency of this compound has been quantified in various cellular assays. The data below is primarily from studies using Vero cells (African green monkey kidney epithelial cells).

| Parameter | Value | Cell Line | Assay Description | Reference |

| IC₅₀ | 3.3 µM | Vero | Inhibition of Shiga toxin's effect on protein synthesis. | [2][3][14][16] |

| Effective Concentration | 10 µM | Vero | Concentration providing high protection against Shiga toxin. | [3] |

| Experimental Concentration | 10 µM | Vero | Used to demonstrate dispersal of Golgi markers (GM130, giantin) and COPI. | [15] |

| Experimental Concentration | 100 µM | Vero | Used to confirm specificity in cells expressing a GCA-resistant GBF1 mutant. | [3] |

Experimental Protocols

This compound is a key tool for studying Golgi dynamics. Below are summarized methodologies for common experiments.

Immunofluorescence Assay for Golgi Dispersal

This protocol is used to visualize the effect of GCA on the localization of Golgi-resident proteins and COPI.

-

Cell Culture: Plate cells (e.g., Vero or HeLa) on glass coverslips in a 24-well plate and grow to 70-80% confluency.

-

GCA Treatment: Prepare a stock solution of GCA in DMSO. Dilute GCA in pre-warmed culture medium to a final concentration (e.g., 10 µM). A DMSO-only control should be run in parallel.

-

Incubation: Replace the culture medium with the GCA-containing medium and incubate for the desired time (effects are visible within 5 minutes for COPI and 1 hour for Golgi markers).[15]

-

Fixation: Wash cells twice with cold PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash cells three times with PBS. Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking & Staining: Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30 minutes. Incubate with primary antibodies against Golgi markers (e.g., anti-GM130, anti-giantin) or COPI (e.g., anti-β-COP) overnight at 4°C.

-

Secondary Antibody & Mounting: Wash three times with PBS. Incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark. Wash again and mount coverslips on slides using a mounting medium containing DAPI for nuclear staining.

-

Imaging: Visualize using a fluorescence or confocal microscope. GCA-treated cells will show a dispersed, punctate pattern for Golgi markers compared to the compact, perinuclear ribbon in control cells.[15]

Protein Secretion Assay (using NPY-GFP)

This assay quantifies the inhibition of soluble protein secretion.

-

Transfection: Transduce or transfect cells with a plasmid encoding a secreted reporter protein, such as Neuropeptide Y fused to GFP (NPY-GFP).[3]

-

GCA Treatment: Treat the transfected cells with GCA (e.g., 10 µM) or a vehicle control (DMSO).

-

Pulse-Chase (Optional but recommended): For kinetic analysis, perform a pulse-chase experiment. Starve cells in methionine/cysteine-free medium, then pulse with ³⁵S-labeled amino acids for a short period (e.g., 10 minutes) to label newly synthesized proteins. Wash and chase with medium containing excess unlabeled amino acids, with or without GCA.

-

Sample Collection: At various time points, collect both the cell culture medium (containing secreted proteins) and the cell lysate.

-

Analysis:

-

For NPY-GFP: Analyze the amount of GFP in the medium and lysate via Western blot or a fluorescence plate reader. Calculate the secretion index as (GFP in medium) / (GFP in medium + GFP in lysate).

-

For Pulse-Chase: Immunoprecipitate the radiolabeled protein of interest from both medium and lysate samples. Analyze by SDS-PAGE and autoradiography. Quantify band intensities to determine the percentage of protein secreted over time.

-

-

Results: GCA treatment will result in a marked decrease in the amount of secreted reporter protein found in the culture medium.[3]

Conclusion: A Precision Tool for Golgi Research

This compound is a powerful and precise molecular probe for investigating the mechanics of the early secretory pathway. Its specific and reversible inhibition of GBF1 allows researchers to dissect the roles of Arf1 activation and COPI vesicle formation in maintaining Golgi structure and function without the confounding off-target effects of less specific inhibitors like Brefeldin A. For scientists and drug development professionals, GCA provides a means to study diseases involving aberrant protein secretion and to validate the secretory pathway as a potential therapeutic target.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. Golgicide A | Arf GTPases | Tocris Bioscience [tocris.com]

- 6. Golgicide A reveals essential role ... | Article | H1 Connect [archive.connect.h1.co]

- 7. Structural basis for activation of Arf1 at the Golgi complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural and Biochemical Mechanisms of the Activation of ARF1 at the Golgi - ProQuest [proquest.com]

- 9. Frontiers | Activators and Effectors of the Small G Protein Arf1 in Regulation of Golgi Dynamics During the Cell Division Cycle [frontiersin.org]

- 10. Role of the Guanine Nucleotide Exchange Factor GBF1 in the Replication of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. molbiolcell.org [molbiolcell.org]

- 12. Mechanisms of COPI vesicle formation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. molbiolcell.org [molbiolcell.org]

- 14. apexbt.com [apexbt.com]

- 15. researchgate.net [researchgate.net]

- 16. selleckchem.com [selleckchem.com]

The Influence of Golgicide A on Viral Replication Cycles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Golgicide A (GCA), a potent and specific inhibitor of the cis-Golgi ADP-ribosylation factor (Arf) guanine nucleotide exchange factor (GEF), GBF1. We will explore its mechanism of action and its significant influence on the replication cycles of various RNA viruses. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways and experimental designs.

Core Mechanism of Action: Targeting a Crucial Host Factor

Golgicide A is a reversible inhibitor of GBF1, a key protein in the regulation of the early secretory pathway.[1][2][3] GBF1 is responsible for the activation of Arf1, a small GTPase.[4][5] This activation is critical for the recruitment of the COPI coat protein complex to the membranes of the Golgi apparatus, a process essential for the formation of transport vesicles and the maintenance of Golgi structure.[6][7] By inhibiting GBF1, Golgicide A disrupts this pathway, leading to the rapid dissociation of COPI from Golgi membranes and the subsequent disassembly of the Golgi apparatus.[7][8][9]

Many RNA viruses, including members of the Picornaviridae, Coronaviridae, and Flaviviridae families, have evolved to hijack the host cell's secretory pathway to facilitate their own replication.[10][11][12] They rely on host factors like GBF1 and the integrity of the Golgi apparatus to create replication organelles, transport viral components, and assemble new virions.[13][14] Consequently, the inhibition of GBF1 by Golgicide A presents a powerful strategy to disrupt the viral life cycle.

Quantitative Data on Golgicide A's Antiviral Activity

The following tables summarize the available quantitative data on the inhibitory effects of Golgicide A against various viruses and its primary cellular target.

| Target | Metric | Value | Cell Line | Notes | Reference |

| GBF1 (inhibition of Shiga toxin effect on protein synthesis) | IC50 | 3.3 µM | Vero | Shiga toxin trafficking is dependent on GBF1, making this a surrogate measure of GBF1 inhibition. | [1][7] |

| Virus | Assay | Effect | Cell Line | Reference |

| Coxsackievirus B3 (CVB3) | Virus Yield | Drastic reduction | BGM | [6][15] |

| Enterovirus 71 (EV71) | Virus Yield | Sensitivity to GCA | Not specified | [6] |

| Coxsackievirus A21 (CVA21) | Virus Yield | Sensitivity to GCA | Not specified | [6] |

| Mengovirus | Virus Yield | Resistant | BHK-21, HeLa | [6] |

| Classical Swine Fever Virus (CSFV) | Viral Proliferation | Significant inhibition of RNA replication and particle generation | Not specified | [11] |

| SARS-CoV-2 | Viral Infection | Suggested to block spreading and maturation | Not specified | [10] |

Key Experimental Protocols

This section details the methodologies employed in the cited research to investigate the effects of Golgicide A on viral replication.

Cell Lines and Virus Culture

-

Cell Lines: A variety of cell lines have been utilized in these studies, including Buffalo Green Monkey kidney (BGM) cells, Baby Hamster Kidney (BHK-21) cells, HeLa cells, Vero cells (from African green monkey kidney), and Huh7-ACE2 cells.[6][7][16]

-

Virus Propagation and Titration: Viruses such as Coxsackievirus B3 (CVB3), Enterovirus 71 (EV71), Coxsackievirus A21 (CVA21), and Mengovirus are propagated in appropriate host cells.[6] Viral titers are commonly determined by endpoint titration and expressed as the 50% cell culture infective dose (CCID50) per ml.[6] For SARS-CoV-2 studies, infection is often quantified by immunofluorescence staining for the viral nucleocapsid protein.[16][17]

Time-of-Addition Studies

This experimental design is crucial for pinpointing the specific stage of the viral life cycle that is inhibited by the compound.

-

Procedure:

-

Cells are infected with the virus at a specific multiplicity of infection (MOI).

-

Golgicide A is added at various time points post-infection (e.g., at 1-hour intervals).

-

After a defined incubation period (e.g., 8 hours post-infection), the cells are subjected to freeze-thaw cycles to release intracellular virions.

-

The virus yield in the cell lysate is then quantified by titration.[6]

-

-

Interpretation: By observing the time point at which the addition of Golgicide A no longer affects the final virus yield, researchers can deduce which step, such as entry, replication, or assembly, is being inhibited. For enteroviruses, GCA was shown to suppress the RNA replication stage.[6][15]

Subgenomic Replicon Assays

Subgenomic replicons are engineered viral genomes that can replicate but cannot produce infectious particles, making them a safe and effective tool for studying viral RNA replication in isolation.

-

Procedure:

-

A subgenomic replicon, often containing a reporter gene like luciferase, is constructed from the viral genome.

-

RNA is transcribed in vitro from the replicon plasmid.

-

The RNA is then transfected into host cells.

-

The transfected cells are treated with Golgicide A or a control substance.

-

At various time points post-transfection, the cells are lysed, and the reporter gene activity (e.g., luciferase activity) is measured.[6]

-

-

Interpretation: A decrease in reporter gene activity in the presence of Golgicide A directly indicates an inhibition of viral RNA replication.

Immunofluorescence Microscopy

This technique is used to visualize the effects of Golgicide A on cellular structures and the localization of viral and host proteins.

-

Procedure:

-

Cells are grown on coverslips and treated with Golgicide A, a control compound (like BFA), or left untreated.

-

The cells are then fixed and permeabilized.

-

Specific primary antibodies are used to target proteins of interest, such as Golgi markers (e.g., giantin, GM130), COPI, or viral proteins.

-

Fluorescently labeled secondary antibodies are then used to detect the primary antibodies.

-

The cells are imaged using a fluorescence microscope.[7]

-

-

Interpretation: This method can visually confirm the disruption of the Golgi apparatus, the dissociation of COPI from Golgi membranes, and the altered localization of viral proteins in the presence of Golgicide A.

Visualizing the Molecular Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by Golgicide A and a typical experimental workflow for its evaluation.

Caption: Mechanism of Golgicide A's antiviral action.

Caption: Workflow for evaluating Golgicide A's antiviral effects.

Conclusion

Golgicide A has emerged as a valuable research tool for dissecting the role of the early secretory pathway in viral replication. Its specific inhibition of GBF1 provides a clear mechanism for its potent antiviral effects against a range of RNA viruses. The data and protocols summarized in this guide offer a solid foundation for further research into the therapeutic potential of targeting GBF1. As our understanding of the intricate interplay between viruses and host cell machinery grows, compounds like Golgicide A will be instrumental in the development of novel, host-directed antiviral strategies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Role of the Guanine Nucleotide Exchange Factor GBF1 in the Replication of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. molbiolcell.org [molbiolcell.org]

- 6. Differential Effects of the Putative GBF1 Inhibitors Golgicide A and AG1478 on Enterovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Golgicide A | Arf GTPases | Tocris Bioscience [tocris.com]

- 10. rupress.org [rupress.org]

- 11. ias.ac.in [ias.ac.in]

- 12. rupress.org [rupress.org]

- 13. Role of the Guanine Nucleotide Exchange Factor GBF1 in the Replication of RNA Viruses [mdpi.com]

- 14. SARS-CoV-2 remodels the Golgi apparatus to facilitate viral assembly and secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential effects of the putative GBF1 inhibitors Golgicide A and AG1478 on enterovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Golgicide A-2: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Golgicide A (GCA), and more specifically its active diastereomer Golgicide A-2, is a potent, cell-permeable, and reversible small molecule inhibitor of the cis-Golgi guanine nucleotide exchange factor (GEF), GBF1 (Golgi Brefeldin A-resistant GEF 1). By selectively targeting GBF1, Golgicide A disrupts the activation of ADP-ribosylation factor 1 (Arf1), a key regulator of vesicular transport. This inhibition leads to a cascade of cellular events, including the prevention of COPI coat protein recruitment to Golgi membranes, resulting in the disassembly of the Golgi apparatus and the blockage of protein secretion. This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of Golgicide A, with a focus on its mechanism of action and the experimental protocols used to characterize it.

Chemical Properties and Structure

Golgicide A is a synthetic quinoline compound. It was initially identified from a commercial chemical library as a 10:1 diastereomeric mixture. The major, more active isomer is referred to as this compound.

Chemical Identity

| Property | Value |

| Systematic Name | (3aS,9bR)-6,8-difluoro-4-(pyridin-3-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |

| Common Name | Golgicide A, GCA |

| CAS Number | 1139889-93-2[1] |

| Molecular Formula | C₁₇H₁₄F₂N₂[1] |

| Molecular Weight | 284.30 g/mol [1] |

Physicochemical Properties

| Property | Value |

| Appearance | Off-white solid[1] |

| Purity | ≥95% (HPLC)[1] |

| Solubility | DMSO: ≥12.95 mg/mL[2], Ethanol (with sonication): ≥2.27 mg/mL[2], Water: Insoluble[2] |

| Storage | Store at 2-8°C[1]. Stock solutions in DMSO can be stored at -20°C for several months[2]. |

Chemical Structure

References

Methodological & Application

Application Notes: Protocol for Using Golgicide A in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction and Mechanism of Action

Golgicide A (GCA) is a potent, highly specific, and rapidly reversible small molecule inhibitor of Golgi-specific Brefeldin A-resistant guanine nucleotide exchange factor 1 (GBF1).[1][2][3][4] GBF1 is an ADP-ribosylation factor guanine nucleotide exchange factor (ArfGEF) that plays a crucial role in the early secretory pathway.[5][6]

The primary function of GBF1 is to activate the small GTPase ADP-ribosylation factor 1 (Arf1) by catalyzing the exchange of GDP for GTP.[7][8] Once activated, Arf1-GTP anchors to the cis-Golgi membrane and recruits the COPI coatomer complex.[3][7][9] This recruitment is essential for the formation of COPI-coated vesicles, which mediate retrograde transport from the Golgi to the endoplasmic reticulum (ER) and intra-Golgi transport.[2][5]

By inhibiting GBF1, Golgicide A prevents the activation of Arf1.[3][10] This leads to a cascade of cellular events, including the rapid dissociation of the COPI coat from Golgi membranes, the subsequent disassembly and dispersal of the Golgi apparatus and the trans-Golgi network (TGN), and a potent arrest of the secretion of both soluble and membrane-associated proteins at the ER-Golgi intermediate compartment.[2][11] GCA is highly selective for GBF1 and does not significantly affect other ArfGEFs like BIG1 or BIG2 at effective concentrations.[11][12]

Quantitative Data

The following table summarizes the key quantitative parameters for Golgicide A activity.

| Parameter | Value | Cell Line | Assay Description | Reference |

| IC₅₀ | 3.3 µM | Vero | Inhibition of shiga toxin's effect on protein synthesis. | [3][10][12] |

| Working Concentration | 10 µM | Vero, Huh7 | Concentration for inducing Golgi dispersal and inhibiting protein secretion. | [2][3] |

| Incubation Time | 5 min - 1 hr | Vero | Time to observe COPI dissociation (5 min) and Golgi dispersal (1 hr). | [2] |

| Reversibility | Fully reversible | Vero | Effects on protein secretion are reversed within 1 hour of compound removal. | [2] |

Visualized Signaling Pathway and Logical Relationships

Mechanism of Action of Golgicide A

The diagram below illustrates the signaling pathway regulated by GBF1 and the inhibitory action of Golgicide A.

Logical Flow of Golgicide A's Cellular Effects

This diagram shows the cause-and-effect relationships following cell treatment with Golgicide A.

Experimental Protocols

A. Stock Solution Preparation

-

Reagent : Golgicide A (MW: 284.3 g/mol ).[11]

-

Solvent : High-quality, anhydrous Dimethyl Sulfoxide (DMSO).[3][11]

-

Procedure :

-

To prepare a 10 mM stock solution, dissolve 2.84 mg of Golgicide A in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution. Warming the tube to 37°C for 10 minutes or using an ultrasonic bath can aid solubility.[3]

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

-

Storage : Store the stock solution at -20°C for several months or at -80°C for up to a year.[3][10]

B. Protocol 1: Induction of Golgi Apparatus Dispersal

This protocol describes the general procedure for treating cultured cells with Golgicide A to induce Golgi disassembly.

-

Cell Culture : Plate cells on appropriate culture vessels (e.g., 6-well plates, chamber slides) and grow to 70-80% confluency.

-

Preparation of Working Solution : Dilute the 10 mM Golgicide A stock solution in pre-warmed complete cell culture medium to a final working concentration, typically 10 µM. Prepare a vehicle control using the same concentration of DMSO (e.g., 0.1%).

-

Treatment :

-

Aspirate the old medium from the cells.

-

Add the medium containing Golgicide A (or vehicle control) to the cells.

-

Incubate the cells at 37°C in a CO₂ incubator for the desired duration. A 1-hour incubation is generally sufficient to observe significant Golgi dispersal.[2]

-

-

Endpoint Analysis : After incubation, cells can be processed for downstream analysis, such as immunofluorescence staining (Protocol 3) or protein extraction for Western blotting.

C. Protocol 2: Assay for Inhibition of Protein Secretion

This protocol uses a temperature-sensitive viral glycoprotein (tsVSVG-GFP) to monitor the effect of Golgicide A on the secretory pathway.

-

Cell Transfection : Transfect cells (e.g., Vero cells) with a plasmid encoding tsVSVG-GFP.[2]

-

Protein Accumulation in ER : Incubate the transfected cells at a non-permissive temperature (40°C) for 16-24 hours. This causes the misfolded tsVSVG-GFP to be retained in the ER.[2]

-

Golgicide A Treatment :

-

While still at 40°C, treat the cells with 10 µM Golgicide A (or vehicle control) for 30 minutes.[2]

-

-

Initiation of Protein Transport : Shift the cells to a permissive temperature (32°C). This allows the tsVSVG-GFP to fold correctly and exit the ER.

-

Time-Course Analysis :

-

Fix cells at various time points after the temperature shift (e.g., 0, 1, and 4 hours).[2]

-

Process the cells for immunofluorescence to visualize the localization of tsVSVG-GFP.

-

-

Expected Outcome : In control cells, tsVSVG-GFP will move from the ER through the Golgi to the plasma membrane. In Golgicide A-treated cells, the tsVSVG-GFP will be arrested in a pre-Golgi compartment and will not reach the plasma membrane.[2]

D. Protocol 3: Immunofluorescence Staining to Visualize Golgi Dispersal

This protocol allows for the direct visualization of Golgi morphology changes following Golgicide A treatment.

Detailed Steps:

-

Cell Preparation and Treatment : Seed cells on sterile glass coverslips in a 24-well plate. Treat with 10 µM Golgicide A or a DMSO vehicle control for 1 hour as described in Protocol 1.

-

Fixation : Aspirate the medium and wash cells once with cold PBS. Fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.[2]

-

Permeabilization : Wash the cells three times with PBS. Permeabilize by incubating with 0.1% Triton X-100 in PBS for 10 minutes.[2][13]

-

Blocking : Wash three times with PBS. Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin or 5% Normal Goat Serum in PBS) for 1 hour at room temperature.[13][14]

-

Primary Antibody Incubation : Dilute a primary antibody targeting a Golgi resident protein (e.g., anti-GM130 for cis-Golgi or anti-Giantin for medial-Golgi) in blocking buffer.[2][3] Incubate the coverslips with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature.

-

Secondary Antibody Incubation : Wash the cells three times with PBS. Dilute a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) and a nuclear counterstain like DAPI in blocking buffer.[13] Incubate the coverslips with this solution for 1 hour at room temperature, protected from light.

-

Mounting and Imaging : Wash the coverslips three final times with PBS. Mount them onto glass slides using an anti-fade mounting medium.[2] Image the cells using a confocal or fluorescence microscope.

-

Expected Outcome : In vehicle-treated cells, the Golgi marker will show a compact, perinuclear ribbon-like structure. In Golgicide A-treated cells, the staining will appear as dispersed puncta throughout the cytoplasm, indicating Golgi fragmentation.[3]

E. Protocol 4: Assessing Reversibility

-

Treatment : Treat cells with 10 µM Golgicide A for 1 hour as described in Protocol 1.

-

Washout : Aspirate the Golgicide A-containing medium. Wash the cells three times with a generous volume of pre-warmed, fresh complete medium to remove the compound.

-

Recovery : Add fresh medium and return the cells to the 37°C incubator.

-

Analysis : Fix the cells at different time points after washout (e.g., 0, 30, 60, and 120 minutes). Process for immunofluorescence staining (Protocol 3) to monitor the reassembly of the Golgi apparatus. The Golgi structure is expected to recover within 1-2 hours.[2]

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Role of the Guanine Nucleotide Exchange Factor GBF1 in the Replication of RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. molbiolcell.org [molbiolcell.org]

- 7. researchgate.net [researchgate.net]

- 8. molbiolcell.org [molbiolcell.org]

- 9. journals.asm.org [journals.asm.org]

- 10. selleckchem.com [selleckchem.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Buy Golgicide A (EVT-1488346) | 1139889-93-2 [evitachem.com]

- 13. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous Golgi-Cox and immunofluorescence using confocal microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: Preparation and Handling of Golgicide A-2 Stock Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction

Golgicide A-2 (GCA-2) is the most biologically active enantiomer of Golgicide A (GCA), a potent, cell-permeable, and reversible inhibitor of the cis-Golgi ArfGEF, GBF1.[1][2][3][4] By specifically targeting GBF1, GCA-2 prevents the activation of ADP-ribosylation factor 1 (Arf1), a critical GTPase for Golgi structure and function.[3][5][6] This inhibition leads to a rapid dissociation of the COPI coat from Golgi membranes, culminating in the disassembly of the Golgi apparatus and the trans-Golgi Network (TGN).[3][4][7] These application notes provide detailed protocols for the preparation, storage, and handling of GCA-2 stock solutions for experimental use.

Chemical and Physical Properties

A summary of the key properties of this compound is essential for accurate stock solution preparation.

| Property | Value | Reference |

| Molecular Formula | C₁₇H₁₄F₂N₂ | [1] |

| Molecular Weight | 284.30 g/mol | [1][2][4] |

| CAS Number | 1394285-50-7 | [1] |

| Appearance | Off-white to white solid/powder | [5] |

| Solubility (High) | ≥100 mg/mL in DMSO | [1] |

| Solubility (Moderate) | ≥12.95 mg/mL in DMSO | [5] |

| Solubility (Low) | ≥2.27 mg/mL in Ethanol (with sonication) | [5] |

| Solubility (Aqueous) | Insoluble in water | [5][6] |

Experimental Protocols

3.1. Required Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes or amber glass vials

-

Calibrated analytical balance

-

Vortex mixer and/or sonicator

-

Sterile serological pipettes and pipette tips

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

3.2. Safety Precautions

-

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[8]

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate PPE at all times.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[8]

3.3. Protocol for High-Concentration Stock Solution (e.g., 50 mM in DMSO)

This protocol describes the preparation of a high-concentration primary stock solution, which is ideal for long-term storage and subsequent dilution for various experiments.

Pathway Description:

-

Activation: In its normal state, GBF1 activates the small GTPase Arf1 by promoting the exchange of GDP for GTP. [3]2. Recruitment: Active, GTP-bound Arf1 recruits the COPI coat protein complex to the membranes of the cis-Golgi. [3]3. Function: The COPI coat is essential for the budding of transport vesicles and for maintaining the structural and functional integrity of the Golgi complex. [3][4]4. Inhibition: this compound binds to and inhibits GBF1, preventing Arf1 activation. [3][6]This leads to the failure of COPI recruitment, arrest of protein secretion, and rapid disassembly of the Golgi apparatus.

References

- 1. This compound (GCA-2) | Enterovirus | 1394285-50-7 | Invivochem [invivochem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. axonmedchem.com [axonmedchem.com]

- 5. apexbt.com [apexbt.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Golgicide A | ARF GTPase Inhibitors: R&D Systems [rndsystems.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

Golgicide A (GCA): Application Notes for Studying Protein Transport

Audience: Researchers, scientists, and drug development professionals.

Introduction: Golgicide A (GCA) is a potent, specific, and reversible small molecule inhibitor of Golgi BFA Resistance Factor 1 (GBF1).[1][2][3] GBF1 is a guanine nucleotide exchange factor (GEF) responsible for the activation of ADP-ribosylation factor 1 (Arf1) at the cis-Golgi.[1][4] Activated Arf1-GTP is essential for the recruitment of the COPI coat protein complex, which mediates vesicle budding for both anterograde and retrograde transport between the ER and Golgi.[4][5] By inhibiting GBF1, GCA prevents Arf1 activation, leading to a rapid dissociation of COPI from Golgi membranes, subsequent disassembly of the Golgi apparatus, and a potent blockade of the secretory pathway at the ER-Golgi intermediate compartment (ERGIC).[4][6]

Unlike Brefeldin A (BFA), which inhibits multiple ArfGEFs including the trans-Golgi network (TGN)-localized BIG1 and BIG2, GCA is highly specific for GBF1.[4] This specificity makes GCA a valuable tool for dissecting the precise roles of GBF1-mediated transport in cellular processes.[4] These notes provide a guide to using GCA for studying protein transport, with a focus on treatment duration and concentration.

Mechanism of Action

Golgicide A's inhibitory action on GBF1 disrupts the COPI-mediated vesicular transport system, a cornerstone of the secretory pathway. This leads to the arrest of protein secretion and the dispersal of the Golgi complex.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bitesizebio.com [bitesizebio.com]

- 6. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Golgi Dynamics with Golgicide A-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golgicide A (GCA) is a potent, specific, and reversible inhibitor of GBF1 (Golgi-specific Brefeldin A resistance factor 1), a guanine nucleotide exchange factor (GEF) for Arf1 (ADP-ribosylation factor 1).[1][2][3][4] GBF1 is crucial for the recruitment of COPI coat proteins to Golgi membranes, a critical step in the maintenance of Golgi structure and function.[1][2][5] By inhibiting GBF1, GCA provides a powerful tool to induce the rapid disassembly of the Golgi apparatus and subsequently study its reassembly upon washout. This allows for precise temporal control over Golgi integrity, facilitating detailed investigations into protein trafficking, organelle biogenesis, and the effects of Golgi disruption on various cellular processes.[1][6]

These application notes provide detailed protocols for using Golgicide A-2 to study Golgi disassembly and reassembly, including methods for immunofluorescence microscopy, protein secretion assays, and cell viability assessment.

Mechanism of Action

Golgicide A specifically targets GBF1, preventing the activation of Arf1.[1][2][3][4] Arf1, in its GTP-bound state, is responsible for recruiting the COPI coat complex to the cis-Golgi and the ER-Golgi intermediate compartment (ERGIC).[1][5] Inhibition of GBF1 by GCA leads to a rapid decrease in active Arf1-GTP, causing the dissociation of COPI from Golgi membranes.[1] This disruption of COPI-mediated retrograde transport results in the collapse of the Golgi structure, with Golgi-resident proteins being redistributed into the Endoplasmic Reticulum (ER).[1][2] The effects of GCA are reversible; upon removal of the compound, GBF1 activity is restored, leading to the reassembly of a functional Golgi apparatus.[1]

Figure 1: Mechanism of Golgicide A-induced Golgi disassembly.

Data Presentation

The following tables summarize quantitative data regarding the use and effects of Golgicide A.

| Parameter | Value | Cell Type | Reference |

| IC50 (Shiga toxin inhibition) | 3.3 µM | Vero | [1][7][8] |

| Working Concentration | 10 µM | Vero | [1] |

| COPI Dispersal Time | Within 5 minutes | Vero | [1] |

| Golgi Disassembly Time | Complete by 1 hour | Vero | [1] |

| Golgi Reassembly Start | Within 15 minutes of washout | Vero | [1] |

| Protein Secretion Recovery | Within 1 hour of washout | Vero | [1] |

Table 1: Quantitative Effects of Golgicide A on Vero Cells

| Parameter | Description | Reference |

| Solubility in DMSO | ≥ 57 mg/mL (200.49 mM) | [8] |

| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [7] |

Table 2: Physicochemical Properties and Storage of Golgicide A

Experimental Protocols

Protocol 1: Induction of Golgi Disassembly and Visualization by Immunofluorescence

This protocol describes the treatment of cells with Golgicide A to induce Golgi disassembly and its visualization using immunofluorescence staining of a Golgi marker protein.

References

- 1. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Sequential Depletion and Acquisition of Proteins during Golgi Stack Disassembly and Reformation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell survival and protein secretion associated with Golgi integrity in response to Golgi stress-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

Application Notes and Protocols for Combining Golgicide A with Immunofluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Golgicide A (GCA) is a potent, highly specific, and reversible small molecule inhibitor of Golgi Brefeldin A-resistant guanine nucleotide exchange factor 1 (GBF1).[1][2][3] GBF1 is a guanine nucleotide exchange factor (GEF) for ADP-ribosylation factor 1 (Arf1), a key regulator of vesicular transport and Golgi structure.[4][5][6][7] By inhibiting GBF1, Golgicide A prevents the activation of Arf1, leading to a rapid and reversible disassembly of the Golgi apparatus and the trans-Golgi network (TGN).[1][2][4][5][6][7] This makes GCA an invaluable tool for studying Golgi-dependent processes, including protein trafficking, secretion, and signaling.

These application notes provide detailed protocols for utilizing Golgicide A in conjunction with immunofluorescence microscopy to investigate its effects on Golgi structure and protein localization.

Mechanism of Action

Golgicide A specifically targets GBF1, preventing the exchange of GDP for GTP on Arf1.[4] Activated, GTP-bound Arf1 is required for the recruitment of coat protein complex I (COPI) to Golgi membranes, a critical step in the formation of transport vesicles.[4][8] Inhibition of this process by GCA leads to the dissociation of COPI from Golgi membranes and the subsequent fragmentation and dispersal of the Golgi cisternae throughout the cytoplasm.[1][4][5]

Data Presentation

Quantitative Effects of Golgicide A

| Parameter | Value | Cell Line | Notes |

| IC50 (Shiga Toxin Inhibition) | 3.3 µM | Vero cells | GCA's ability to inhibit the cytotoxic effects of Shiga toxin, which relies on retrograde transport through the Golgi.[3][4][9][10] |

| Effective Concentration | 10 µM | Vero cells | Concentration shown to induce complete dispersal of Golgi markers like giantin and GM130.[4] |

| Arf1 Activation Inhibition | ~34% decrease | In vivo | GCA leads to a significant reduction in the levels of active, GTP-bound Arf1.[4] |

Effects of Golgicide A on Golgi and TGN Markers

| Marker | Localization | Effect of GCA (10 µM, 1 hr) |

| GM130 | cis-Golgi | Complete dispersal.[4][9] |

| Giantin | medial-Golgi | Complete dispersal.[4][9] |

| TGN46 | trans-Golgi Network | Dispersal, but without the tubulation seen with Brefeldin A.[4] |

| COPI | Golgi membranes | Rapid redistribution from Golgi membranes, preceding morphological changes.[4] |

| AP-1 | trans-Golgi Network | Unaffected. |

| GGA3 | trans-Golgi Network | Unaffected. |

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Golgi Apparatus after Golgicide A Treatment

This protocol details the steps for treating cultured cells with Golgicide A and subsequently performing immunofluorescence staining to visualize the Golgi apparatus.

Materials:

-

Cultured cells (e.g., Vero, HeLa) grown on glass coverslips

-

Complete cell culture medium

-

Golgicide A (GCA) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS (freshly prepared)

-

0.1% Triton X-100 in PBS

-

Blocking buffer (e.g., 10% fetal calf serum and 1 mg/ml BSA in DMEM)

-

Primary antibodies against Golgi markers (e.g., anti-GM130, anti-Giantin)

-

Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488, Alexa Fluor 594)

-

DAPI solution (for nuclear counterstaining)

-

Antifade mounting medium

Procedure:

-

Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

-

Golgicide A Treatment:

-

Prepare a working solution of GCA in pre-warmed complete cell culture medium. A final concentration of 10 µM is recommended for initial experiments.

-

Aspirate the medium from the cells and replace it with the GCA-containing medium.

-

Incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C in a CO2 incubator. Include a vehicle control (DMSO) for comparison.

-

-

Fixation:

-

Aspirate the medium and wash the cells twice with PBS.

-

Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[4]

-

-

Permeabilization:

-

Aspirate the PFA and wash the cells three times with PBS.

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-10 minutes at room temperature.[4]

-

-

Blocking:

-

Aspirate the permeabilization buffer and wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.[4]

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to its recommended concentration.

-

Aspirate the blocking buffer and add the diluted primary antibody to the coverslips.

-

Incubate for 1 hour at room temperature or overnight at 4°C in a humidified chamber.

-

-

Secondary Antibody Incubation:

-

Wash the cells three times with PBS.

-

Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light.

-

Aspirate the wash buffer and add the diluted secondary antibody.

-

Incubate for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash the cells three times with PBS.

-

Incubate with DAPI solution for 5 minutes to stain the nuclei.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using an antifade mounting medium.[4]

-

-

Imaging:

-

Visualize the cells using a fluorescence or confocal microscope. Acquire images using appropriate filter sets for the chosen fluorophores.

-

Visualizations

Caption: Mechanism of Golgicide A action on the Golgi apparatus.

Caption: Experimental workflow for immunofluorescence with GCA.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. Golgicide A | ARF GTPase Inhibitors: R&D Systems [rndsystems.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. profiles.wustl.edu [profiles.wustl.edu]

- 6. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Golgicide A Reveals Essential Roles for GBF1 in Golgi Assembly and Function [dash.harvard.edu]

- 8. Differential Effects of the Putative GBF1 Inhibitors Golgicide A and AG1478 on Enterovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. selleckchem.com [selleckchem.com]

Golgicide A: A Tool for the Synchronous Analysis of Protein Transport

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Golgicide A (GCA) is a potent, specific, and reversible small-molecule inhibitor of Golgi-specific Brefeldin A-resistant guanine nucleotide exchange factor 1 (GBF1).[1][2][3][4][5][6] GBF1 is an ADP-ribosylation factor guanine nucleotide exchange factor (ArfGEF) that plays a crucial role in the early secretory pathway. By catalyzing the exchange of GDP for GTP on ADP-ribosylation factor 1 (Arf1), GBF1 initiates the recruitment of the COPI coat protein complex to Golgi membranes, a critical step in the formation of transport vesicles.[7][8][9]

The inhibitory action of GCA on GBF1 leads to a rapid and reversible block in protein trafficking from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[4][5] This results in the disassembly of the Golgi complex and the accumulation of secretory cargo in the ER-Golgi intermediate compartment (ERGIC).[4] The reversibility of GCA's effect allows for the synchronized release of the accumulated protein pool from the ER upon washout of the compound. This synchronization enables precise temporal studies of protein transport through the secretory pathway, making Golgicide A an invaluable tool for dissecting the dynamics of protein trafficking, Golgi reassembly, and post-Golgi sorting events.

These application notes provide detailed protocols for utilizing Golgicide A to synchronize protein transport for various downstream analyses.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Golgicide A activity.

| Parameter | Value | Cell Line | Assay Description | Reference |

| IC₅₀ | 3.3 µM | Vero | Inhibition of Shiga toxin-mediated protein synthesis inhibition. | [1][2][3][10] |

| Working Concentration | 10 µM | Vero | Effective concentration for Golgi dispersal and secretion block. | [2] |

| Reversibility | Rapid | Various | Golgi reassembly and transport resumption observed after washout. | [2][3][5][6] |

Signaling Pathway and Mechanism of Action

Golgicide A exerts its effect by targeting a key regulatory node in the secretory pathway. The diagram below illustrates the mechanism of GCA-induced inhibition of protein transport.

Caption: Mechanism of Golgicide A (GCA) action.

Experimental Protocols

Protocol 1: Synchronization of Anterograde Protein Transport using a Temperature-Sensitive Viral Glycoprotein (ts-VSVG)

This protocol describes how to synchronize the transport of a model cargo protein, the temperature-sensitive variant of the Vesicular Stomatitis Virus Glycoprotein (ts-VSVG), which is retained in the ER at a restrictive temperature (40°C) and released upon a shift to a permissive temperature (32°C).

Experimental Workflow:

Caption: Workflow for synchronizing ts-VSVG transport.

Materials:

-

Mammalian cells (e.g., Vero, HeLa, COS-7) grown on coverslips

-

Expression plasmid for ts-VSVG tagged with a fluorescent protein (e.g., GFP)

-

Transfection reagent

-

Complete cell culture medium

-

Golgicide A stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

Procedure:

-

Seed cells on coverslips in a 24-well plate to achieve 70-80% confluency on the day of transfection.

-

Transfect cells with the ts-VSVG-GFP plasmid according to the manufacturer's protocol.

-

After 4-6 hours, replace the transfection medium with fresh, pre-warmed complete medium and incubate the cells at the restrictive temperature of 40°C for 16-24 hours. This allows for the expression and accumulation of misfolded ts-VSVG-GFP in the ER.

-

Prepare a working solution of 10 µM Golgicide A in complete medium.

-

Treat the cells with the 10 µM GCA medium and incubate for 1 hour at 40°C.

-

Shift the cells to the permissive temperature of 32°C by moving the plate to a 32°C incubator. Continue the incubation in the presence of GCA for a defined period (e.g., 30-60 minutes) to allow ts-VSVG to exit the ER and accumulate in the ERGIC.

-

To initiate synchronous transport, rapidly wash the cells three times with pre-warmed complete medium (at 32°C) to remove the Golgicide A.

-

Add fresh, pre-warmed complete medium and return the plate to the 32°C incubator.

-

Fix the cells at various time points after the washout (e.g., 0, 5, 15, 30, 60 minutes).

-

Mount the coverslips and analyze the subcellular localization of ts-VSVG-GFP by fluorescence microscopy. At t=0, ts-VSVG-GFP should be in the ER/ERGIC. At later time points, it will progressively move through the Golgi and to the plasma membrane.

Protocol 2: Cell Viability Assay

It is essential to determine the cytotoxic effects of Golgicide A on the specific cell line being used. This protocol outlines a standard MTT assay for assessing cell viability.

Materials:

-

Mammalian cells

-

96-well cell culture plate

-

Complete cell culture medium

-

Golgicide A stock solution (10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of Golgicide A in complete medium (e.g., 0.1, 1, 5, 10, 25, 50 µM). Include a vehicle control (DMSO) and an untreated control.

-

Replace the medium in the wells with the GCA dilutions and controls.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control.

Protocol 3: Immunofluorescence Staining for Golgi Integrity

This protocol allows for the visualization of Golgi dispersal and reassembly upon GCA treatment and washout.

Experimental Workflow:

Caption: Workflow for Golgi integrity immunofluorescence.

Materials:

-

Cells grown on coverslips

-

Golgicide A (10 µM in complete medium)

-

Complete medium for washout

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against a Golgi resident protein (e.g., anti-Giantin, anti-GM130)

-

Fluorescently-labeled secondary antibody

-

Mounting medium with DAPI

Procedure:

-

Seed cells on coverslips and allow them to adhere.

-

For Golgi Dispersal: Treat cells with 10 µM Golgicide A for 1-2 hours.

-

For Golgi Reassembly: Treat cells with 10 µM Golgicide A for 1-2 hours, then wash out the GCA as described in Protocol 1, and incubate in fresh medium for various time points (e.g., 15, 30, 60, 120 minutes).

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Wash three times with PBS.

-

Block with 5% BSA in PBS for 1 hour.

-

Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Wash three times with PBS.

-

Mount the coverslips and visualize the Golgi morphology by fluorescence microscopy. In untreated cells, the Golgi will appear as a compact, perinuclear ribbon. In GCA-treated cells, the Golgi markers will be dispersed throughout the cytoplasm. During reassembly, the Golgi will gradually reform its characteristic structure.

Troubleshooting

-

Incomplete transport block: Increase the concentration of Golgicide A or the pre-incubation time. Ensure the GCA stock solution is fresh and has been stored properly.

-

High cell toxicity: Reduce the concentration of Golgicide A or the duration of treatment. Perform a dose-response curve for cytotoxicity (Protocol 2) to determine the optimal non-toxic concentration for your cell line.

-

Variability in synchronization: Ensure a complete and rapid washout of Golgicide A. Inconsistent washing can lead to a staggered release of the protein block.

Conclusion

Golgicide A is a powerful and specific tool for the temporal synchronization of protein transport in the early secretory pathway. Its reversible inhibition of GBF1 allows for the controlled release of proteins from the ER, facilitating detailed kinetic studies of their subsequent trafficking through the Golgi and beyond. The protocols provided here offer a framework for utilizing Golgicide A to investigate the intricate dynamics of the cellular secretory machinery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Golgicide A reveals essential roles for GBF1 in Golgi assembly and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Golgicide A Reveals Essential Roles for GBF1 in Golgi Assembly and Function [dash.harvard.edu]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Differential Effects of the Putative GBF1 Inhibitors Golgicide A and AG1478 on Enterovirus Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Differential effects of the putative GBF1 inhibitors Golgicide A and AG1478 on enterovirus replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. caymanchem.com [caymanchem.com]

Troubleshooting & Optimization

Troubleshooting unexpected results with Golgicide A-2

Welcome to the technical support center for Golgicide A-2 (GCA-2). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and answering frequently asked questions related to the use of GCA-2 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent, specific, and reversible inhibitor of Golgi Brefeldin A-resistant guanine nucleotide exchange factor 1 (GBF1).[1][2][3] GBF1 is responsible for the activation of ADP-ribosylation factor 1 (Arf1), a key protein in the formation of COPI-coated vesicles at the cis-Golgi.[1][4] By inhibiting GBF1, GCA-2 prevents the recruitment of COPI to Golgi membranes, leading to the disassembly of the Golgi apparatus and the inhibition of the secretory pathway.[1][4][5][6]

Q2: What is the difference between Golgicide A and this compound?

A2: Golgicide A is a racemic mixture, while this compound is the more active enantiomer. For this reason, GCA-2 is often used for its higher potency and specificity.

Q3: How should I prepare and store this compound?

A3: this compound is typically dissolved in DMSO to create a stock solution.[7] For long-term storage, the stock solution should be stored at -20°C or -80°C.[8] Repeated freeze-thaw cycles should be avoided. For cell-based assays, the stock solution is further diluted in culture medium to the desired working concentration. Due to its limited solubility in aqueous solutions, ensure proper mixing. Some suppliers suggest that warming the tube to 37°C or using an ultrasonic bath can aid in solubilization.[2]

Q4: What is the typical working concentration for this compound?

A4: The effective working concentration of GCA-2 can vary depending on the cell type and experimental conditions. However, a concentration of 10 µM is commonly used and has been shown to be effective in various studies.[1] The IC50 for inhibiting the effects of Shiga toxin on protein synthesis is approximately 3.3 µM.[1][7][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q5: Are the effects of this compound reversible?

A5: Yes, the effects of GCA-2 are rapidly reversible.[1][3] Upon removal of the compound from the culture medium, the Golgi apparatus can reassemble, and normal secretion can resume. The reversibility is a key feature that allows for temporal control in experiments.

Troubleshooting Guide

Issue 1: Inconsistent or no Golgi disruption observed.

Q: I treated my cells with this compound, but I don't see the expected Golgi fragmentation. What could be the problem?

A: Several factors could contribute to this issue. Here's a systematic troubleshooting approach:

-

Verify Compound Activity:

-

Improper Storage: Ensure that your GCA-2 stock solution has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles.

-

Solubility Issues: GCA-2 has poor aqueous solubility. When diluting the DMSO stock in your culture medium, ensure thorough mixing. Precipitation of the compound can lead to a lower effective concentration. Consider preparing fresh dilutions for each experiment.

-

-

Optimize Experimental Conditions:

-

Suboptimal Concentration: The effective concentration of GCA-2 can be cell-type dependent. Perform a dose-response experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM) to determine the optimal concentration for your cells.

-

Insufficient Incubation Time: While the effects of GCA-2 are rapid, ensure you are incubating the cells for a sufficient duration. A time course experiment (e.g., 15 min, 30 min, 1 hour, 2 hours) can help determine the optimal treatment time.

-

-

Cell-Specific Factors:

-

Resistant Cell Lines: Some cell lines may exhibit resistance to GCA-2. This could be due to lower expression of GBF1 or other compensatory mechanisms.

-

GBF1 Mutation: A specific mutation in GBF1 (M832L) has been shown to confer resistance to GCA-2.[1] While unlikely to be a spontaneous issue, it is a known mechanism of resistance.

-

Issue 2: Observed Cell Viability Issues or Cytotoxicity.

Q: I'm observing significant cell death after treating with this compound. Is this expected?

A: While GCA-2 is generally well-tolerated at effective concentrations for short-term experiments, prolonged exposure can lead to cytotoxicity.

-

High Concentration: You may be using a concentration that is too high for your specific cell line. Refer to your dose-response curve to find a concentration that effectively disrupts the Golgi with minimal impact on cell viability.

-

Prolonged Incubation: Long-term inhibition of the secretory pathway is detrimental to cells. If your experimental design requires long incubation times, consider the possibility of secondary effects leading to apoptosis. Shortening the treatment duration may be necessary.

-

Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a toxic level (typically <0.5%). Always include a vehicle-only control in your experiments.

Issue 3: Unexpected Phenotypes or Off-Target Effects.

Q: I'm observing a phenotype that doesn't seem directly related to Golgi disruption. Could this compound have off-target effects?

A: GCA-2 is considered a highly specific inhibitor of GBF1.[1][9] However, like any small molecule inhibitor, the possibility of off-target effects cannot be entirely ruled out, especially at high concentrations.

-

Known Specificity: Studies have shown that GCA-2 does not affect other ArfGEFs like BIG1 and BIG2.[1] Its effects are also distinct from other Golgi-disrupting agents like Brefeldin A, which has a broader target profile.

-

Rescue Experiment: To confirm that the observed phenotype is due to the inhibition of GBF1, a rescue experiment can be performed. Expression of a GCA-2-resistant mutant of GBF1 (GBF1-M832L) should reverse the effects of the compound.[1] If the phenotype persists in the presence of the resistant mutant, it is likely an off-target effect.

-

Consider Downstream Consequences: Inhibition of the secretory pathway can have wide-ranging downstream effects on cellular processes that depend on protein secretion, such as cell signaling, adhesion, and nutrient uptake. The observed phenotype may be an indirect consequence of GBF1 inhibition.

Quantitative Data Summary

| Parameter | Value | Cell Line | Reference |

| IC50 (Shiga toxin inhibition) | 3.3 µM | Vero | [1][7][8] |

| Commonly Used Concentration | 10 µM | Various | [1][2] |

| Solubility in DMSO | ≥ 50 mM | N/A |

Key Experimental Protocols

Immunofluorescence Staining for Golgi Disruption

-

Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

GCA-2 Treatment: Treat the cells with the desired concentration of this compound (e.g., 10 µM) or a vehicle control (DMSO) for the determined optimal time (e.g., 1 hour).

-

Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-